molecular formula C23H30N2O5 B1676479 Methyl reserpate CAS No. 2901-66-8

Methyl reserpate

Cat. No.: B1676479
CAS No.: 2901-66-8
M. Wt: 414.5 g/mol
InChI Key: MDJQWFFIUHUJSB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl reserpate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the ATP/Mg²⁺ pump, which is responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron . This interaction leads to the inhibition of neurotransmitter uptake, resulting in the depletion of catecholamines and serotonin from central and peripheral axon terminals . Additionally, this compound interacts with monoamine oxidase, leading to the metabolism of neurotransmitters that are not sequestered in storage vesicles .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of the ATP/Mg²⁺ pump leads to a reduction in catecholamines, which are involved in controlling heart rate, force of cardiac contraction, and peripheral resistance . This reduction can impact cell signaling pathways related to cardiovascular function. Furthermore, this compound’s interaction with monoamine oxidase affects the metabolism of neurotransmitters, influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the ATP/Mg²⁺ pump, preventing the sequestering of neurotransmitters into storage vesicles . This inhibition leads to the depletion of catecholamines and serotonin, which are then metabolized by monoamine oxidase . The reduction in neurotransmitter levels results in decreased signaling through adrenergic and serotonergic pathways, leading to various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is hydrolyzed in vitro by preparations from the intestinal mucosa of rats, leading to the formation of this compound as a hydrolysis product . This hydrolysis process can affect the stability and degradation of this compound over time. Additionally, long-term exposure to this compound has been observed to impact cellular function, including changes in growth, organ weights, and hormone release in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high levels of this compound are found in rats after oral administration of reserpine, but not after parenteral administration . The dosage of this compound can influence its pharmacological effects, including its impact on growth, organ weights, estrus, fertility, and hormone release . High doses of this compound have been associated with toxic or adverse effects, such as alterations in kidney function and blood pressure regulation .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. Reserpine, the parent compound of this compound, is hydrolyzed in the intestinal tract of rats, leading to the formation of this compound . This hydrolysis process involves enzymes from the intestinal mucosa, which play a crucial role in the metabolism of this compound. The metabolic pathways of this compound can affect metabolic flux and metabolite levels, influencing its pharmacological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a lipid-soluble compound, allowing it to penetrate readily into all organs, including the brain . The transport of this compound involves its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . The distribution of this compound can impact its pharmacological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is localized in specific cellular compartments, including storage vesicles in presynaptic neurons . This localization is directed by targeting signals and post-translational modifications that guide this compound to its specific compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl reserpate can be synthesized through the hydrolysis of reserpine. The process involves the cleavage of the lactone ring in reserpine using methoxide ion, resulting in the formation of this compound . The reaction conditions typically include a basic environment to facilitate the hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of reserpine from Rauwolfia serpentina, followed by its hydrolysis under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl reserpate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include reserpic acid, trimethoxybenzoic acid, and other related compounds .

Scientific Research Applications

Methyl reserpate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJQWFFIUHUJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951620
Record name Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-66-8
Record name Methyl reserpate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is methyl reserpate's effect on neurotransmitters selective?

A2: While this compound primarily targets serotonin and norepinephrine, research suggests it might not be completely selective in its action. Studies have shown that its effects extend to other neurotransmitters, including dopamine. [, ] This broader impact contributes to its complex pharmacological profile.

Q2: What is the molecular structure of this compound?

A3: this compound is a naturally occurring alkaloid. Its structure is closely related to reserpine, with the key difference being a methyl ester group at position 18 of the indole ring system. This subtle structural variation contributes to the differences in pharmacological activity between this compound and reserpine. [, , , ]

Q3: Does the route of administration influence the metabolism of reserpine to this compound?

A5: Yes, the route of administration significantly influences the metabolism of reserpine. Oral administration of reserpine results in higher levels of this compound compared to parenteral administration. [] This difference highlights the importance of the intestinal tract in the conversion of reserpine to this compound. [, ]

Q4: How do structural modifications of reserpine affect its activity?

A7: Research has demonstrated that the trimethoxybenzoyl moiety of reserpine is crucial for its activity, while the alkaloid ring system determines its binding affinity. [] Specifically, replacing the trimethoxybenzoyl group with other moieties diminishes the inhibitory effect on norepinephrine transport and binding affinity to chromaffin vesicle membranes. [] These findings underscore the importance of specific structural features for the pharmacological activity of reserpine and its derivatives, including this compound.

Q5: What are the known toxicological concerns associated with this compound?

A8: While this compound was historically investigated for its therapeutic potential, its clinical use has been limited, likely due to concerns about potential side effects and the availability of alternative drugs. []

Q6: How is this compound typically analyzed and quantified?

A6: Various analytical techniques have been employed for the characterization and quantification of this compound. These include:

  • Spectroscopy: Infrared and ultraviolet spectroscopy help identify and characterize this compound based on its unique absorption patterns. [, ]
  • Chromatography: Paper chromatography and gas chromatography coupled with mass spectrometry (GC-MS) enable the separation and identification of this compound from complex mixtures, including biological samples. [, , , ]
  • Differential Scanning Calorimetry (DSC): DSC is used to determine purity, detect polymorphism, and study thermal properties. []

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